molecular formula C16H17ClN2O2 B11393530 2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11393530
M. Wt: 304.77 g/mol
InChI Key: SSSMCEXILUNMRE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a benzoxazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the methyl group.

    Reduction: Reduction reactions can occur at the chlorophenyl group or the acetamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction can yield dechlorinated or amine derivatives.

    Substitution: Substitution reactions can produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
  • 2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzothiazol-3-yl)acetamide
  • 2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzimidazol-3-yl)acetamide

Uniqueness

This compound is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H17ClN2O2/c1-10-2-7-14-13(8-10)16(21-19-14)18-15(20)9-11-3-5-12(17)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,18,20)

InChI Key

SSSMCEXILUNMRE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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